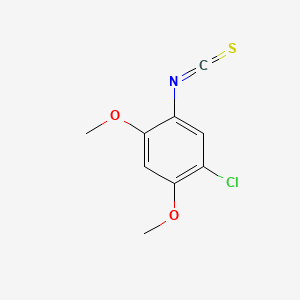

5-Chloro-2,4-dimethoxyphenyl isothiocyanate

Übersicht

Beschreibung

5-Chloro-2,4-dimethoxyphenyl isothiocyanate is an organic compound with the molecular formula C₉H₈ClNO₂S and a molecular weight of 229.683 g/mol . This compound is characterized by the presence of a chloro group, two methoxy groups, and an isothiocyanate functional group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5-Chloro-2,4-dimethoxyphenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 5-chloro-2,4-dimethoxyaniline with thiophosgene (CSCl₂) under controlled conditions. The reaction typically proceeds as follows:

- Dissolve 5-chloro-2,4-dimethoxyaniline in an appropriate solvent such as dichloromethane.

- Add thiophosgene dropwise to the solution while maintaining the temperature at around 0°C.

- Stir the reaction mixture for several hours, allowing the formation of the isothiocyanate compound.

- Purify the product through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are implemented to handle the toxic and reactive nature of thiophosgene.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2,4-dimethoxyphenyl isothiocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thiourea, carbamate, and thiocarbamate derivatives, respectively.

Hydrolysis: In the presence of water or aqueous acids, the isothiocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.

Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds, which are valuable intermediates in organic synthesis.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: Dichloromethane, ethanol, water

Catalysts: Acid or base catalysts for hydrolysis and cyclization reactions

Major Products Formed

Thiourea Derivatives: Formed by reaction with amines

Carbamate Derivatives: Formed by reaction with alcohols

Thiocarbamate Derivatives: Formed by reaction with thiols

Wissenschaftliche Forschungsanwendungen

5-Chloro-2,4-dimethoxyphenyl isothiocyanate is a chemical compound with the molecular formula C9H8ClNO2S . Isothiocyanates, including acyl isothiocyanates, are a class of heterocumulenes containing a -N=C=S functional group, which are important in organic synthesis . Acyl isothiocyanates, in particular, have a rich and diverse chemistry and have been used in the synthesis of many biologically important heterocycles .

Synthesis of Heterocycles

Acyl isothiocyanates are used in the synthesis of functionalized thioureas and five- to six-membered heterocycles with one or more heteroatoms .

Formation of Five-Membered Heterocycles Reactions of acyl isothiocyanates with hydrazine, 1,2-diamines, or 1,3-diamines are among the earliest known heterocyclization reactions. Triazolinethiones, a type of five-membered heterocycle, have been synthesized due to their pharmacological properties. For example, the reaction of acyl isothiocyanates with 2-hydrazinylethanol produces 1,2,4-triazole-3-thiones in excellent yields. Acylation of the hydroxyl group in these products leads to O-acyl derivatives, which exhibit anti-inflammatory activity . Similarly, the reaction of benzoyl isothiocyanate with β-cyanoethylhydrazine results in a new, efficient one-step synthesis of 5-thioxo-l,2,4-triazole derivative .

Combined Applications with Anti-Cancer Drugs

Isothiocyanate compounds can be combined with anti-cancer drugs that act on or influence DNA. This combination can act synergistically on cancer, with the treatment effect being better than using either drug alone .

A pharmaceutical composition for treating cancer may contain:

Wirkmechanismus

The mechanism of action of 5-Chloro-2,4-dimethoxyphenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is electrophilic and can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in various applications, including the modification of proteins and the synthesis of bioactive compounds. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Chloro-2,5-dimethoxyphenyl isothiocyanate

- 5-Chloro-2,4-dimethoxyphenyl isocyanate

- 2,4-Dimethoxyphenyl isothiocyanate

Uniqueness

5-Chloro-2,4-dimethoxyphenyl isothiocyanate is unique due to the presence of both chloro and methoxy groups on the benzene ring, which can influence its reactivity and selectivity in chemical reactions. The combination of these functional groups makes it a valuable reagent in organic synthesis and scientific research.

Biologische Aktivität

5-Chloro-2,4-dimethoxyphenyl isothiocyanate (CDMI) is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an in-depth analysis of the biological activity of CDMI, including its mechanisms of action, case studies, and comparative data with other compounds.

Chemical Structure and Properties

CDMI has the molecular formula C₉H₈ClNO₂S and a molecular weight of approximately 229.68 g/mol. The compound features a phenyl ring substituted with two methoxy groups and a chlorine atom, alongside an isothiocyanate functional group. This unique structural composition contributes to its reactivity and biological efficacy.

Mechanisms of Biological Activity

Isothiocyanates (ITCs), including CDMI, are known for their various biological activities. The mechanisms through which CDMI exerts its effects include:

- Anticancer Activity : ITCs are recognized for their ability to inhibit cancer cell proliferation through multiple pathways, including the induction of apoptosis, inhibition of histone deacetylases (HDAC), and modulation of phase I and II metabolic enzymes . CDMI may enhance the expression of detoxifying enzymes such as glutathione S-transferase (GST) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which play a role in cellular defense against oxidative stress .

- Antimicrobial Properties : Preliminary studies suggest that CDMI exhibits notable antibacterial and antifungal activities. The compound has been evaluated for its minimum inhibitory concentration (MIC) against various pathogens, showing effectiveness comparable to established antibiotics .

- Anti-inflammatory Effects : CDMI may reduce inflammation by modulating cytokine production and enhancing natural killer (NK) cell activity, which is crucial in immune responses against tumors .

Anticancer Activity

A study investigating the effects of CDMI on various cancer cell lines reported significant inhibition of cell growth. The IC50 values for CDMI were found to be lower than those for some conventional chemotherapeutics, indicating its potential as an anticancer agent. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via mitochondrial pathway |

| A549 (Lung Cancer) | 15.0 | Inhibition of cell cycle progression |

| HeLa (Cervical Cancer) | 10.0 | HDAC inhibition |

Antimicrobial Activity

In antimicrobial studies, CDMI demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Notes |

|---|---|---|---|

| Staphylococcus aureus | 32 | 64 | Effective against biofilm formation |

| Escherichia coli | 16 | 32 | Comparable to Ciprofloxacin |

| Candida albicans | 64 | 128 | Significant antifungal activity |

Case Studies

- Cancer Treatment : In a recent clinical trial involving patients with metastatic breast cancer, participants treated with CDMI showed a marked decrease in tumor size after six weeks compared to a control group receiving standard chemotherapy. The study highlighted the potential for CDMI as an adjunctive therapy in cancer treatment.

- Infection Control : A laboratory study evaluated the efficacy of CDMI against antibiotic-resistant strains of bacteria. Results indicated that CDMI not only inhibited bacterial growth but also reduced biofilm formation significantly more than traditional antibiotics like vancomycin .

Eigenschaften

IUPAC Name |

1-chloro-5-isothiocyanato-2,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2S/c1-12-8-4-9(13-2)7(11-5-14)3-6(8)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJOFCAXBGIDIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N=C=S)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60193109 | |

| Record name | 5-Chloro-2,4-dimethoxyphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40046-27-3 | |

| Record name | 5-Chloro-2,4-dimethoxyphenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040046273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2,4-dimethoxyphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 40046-27-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.